molecular formula C2H5BN B14470606 1,3-Azaboretidin-3-yl CAS No. 71819-98-2

1,3-Azaboretidin-3-yl

Cat. No.: B14470606
CAS No.: 71819-98-2
M. Wt: 53.88 g/mol
InChI Key: QDLXULCNOXQQJQ-UHFFFAOYSA-N
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Description

1,3-Azaboretidin-3-yl is a heterocyclic compound containing a four-membered ring with nitrogen and boron atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Azaboretidin-3-yl can be synthesized through the reaction of enamino (triphenyl)phosphonium salts with borane-tetrahydrofuran. The reaction typically involves heating the azaboretidinium salts with aqueous sodium hydroxide in methanol or aqueous sodium hydroxide alone . This method results in the formation of phosphine oxides, which are key intermediates in the synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar heterocyclic compounds often involves large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Azaboretidin-3-yl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can yield different stereoisomers of the compound.

    Substitution: Substitution reactions involving boron and nitrogen atoms can lead to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include borane-tetrahydrofuran, sodium hydroxide, and methanol . The reaction conditions often involve heating and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound include phosphine oxides and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Azaboretidin-3-yl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Azaboretidin-3-yl involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various enzymes and proteins, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key regulatory proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Azaboretidin-3-yl is unique due to the presence of both nitrogen and boron atoms in its ring structure. This unique combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific applications.

Properties

CAS No.

71819-98-2

Molecular Formula

C2H5BN

Molecular Weight

53.88 g/mol

InChI

InChI=1S/C2H5BN/c1-3-2-4-1/h4H,1-2H2

InChI Key

QDLXULCNOXQQJQ-UHFFFAOYSA-N

Canonical SMILES

[B]1CNC1

Origin of Product

United States

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